Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Substituents: A 4-chloro-3-nitrobenzamido group at position 5 and a 4-fluorophenyl group at position 2.
- The 4-fluorophenyl group introduces steric and electronic modulation .
Properties
IUPAC Name |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-14-10-35-20(25-19(29)11-3-8-15(23)16(9-11)28(32)33)17(14)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMDGVYDUOIAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 516.88 g/mol. The structure contains a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H14ClFN4O6S |
| Molecular Weight | 516.88 g/mol |
| Purity | ≥95% |
| CAS Number | 851949-54-7 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways or modulate receptor activity, leading to altered cellular responses.
Potential Targets
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to cancer progression.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, suggesting anti-inflammatory properties.
Anticancer Properties
Research indicates that thieno[3,4-d]pyridazine derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cells .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: In Vivo Inflammation Model
In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to the control group .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other thieno[3,4-d]pyridazine derivatives.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Ethyl 5-(4-chloro-3-nitrobenzamido)... | 15 | Anticancer |
| Thieno[3,4-d]pyridazine derivative A | 20 | Anticancer |
| Thieno[3,4-d]pyridazine derivative B | 25 | Anti-inflammatory |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The target compound’s 4-chloro-3-nitrobenzamido group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methoxy (-OCH₃) group in ’s analog.
- Steric Considerations : The 4-fluorophenyl group (target) and 4-trifluoromethylphenyl group () introduce distinct steric profiles, affecting molecular packing and target interactions.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogs:
- Tau Aggregation Inhibition: Compound 66 () demonstrates inhibitory activity against tau aggregation, a hallmark of Alzheimer’s disease.
- Solubility and Permeability : The trifluoromethyl group in ’s analog improves lipophilicity, whereas the nitro group in the target compound may reduce membrane permeability but enhance aqueous solubility.
Physicochemical Properties
Notes:
- The nitro group in the target compound may confer higher density and thermal instability compared to methylamino or methoxy substituents.
- Crystallographic data for analogs (e.g., ’s use of SHELX programs ) suggest that single-crystal X-ray diffraction could resolve the target compound’s conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
